REACTION_CXSMILES
|
Cl.[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+].C(O)C(O)C>>[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3|
|
Name
|
|
Quantity
|
300 mmol
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
300 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
187 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after removing about the 10% of the solvent when the reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(=O)NCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+].C(O)C(O)C>>[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3|
|
Name
|
|
Quantity
|
300 mmol
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
300 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
187 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after removing about the 10% of the solvent when the reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(=O)NCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.[NH2:2][C@H:3]([C:9]([OH:11])=O)[CH2:4][CH2:5][CH2:6][CH2:7][NH2:8].[OH-].[Na+].C(O)C(O)C>>[NH2:2][CH:3]1[CH2:4][CH2:5][CH2:6][CH2:7][NH:8][C:9]1=[O:11] |f:0.1,2.3|
|
Name
|
|
Quantity
|
300 mmol
|
Type
|
reactant
|
Smiles
|
Cl.N[C@@H](CCCCN)C(=O)O
|
Name
|
|
Quantity
|
300 mmol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1.2 L
|
Type
|
reactant
|
Smiles
|
C(C(C)O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
187 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is refluxed for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after removing about the 10% of the solvent when the reaction
|
Type
|
TEMPERATURE
|
Details
|
to reflux
|
Name
|
|
Type
|
product
|
Smiles
|
NC1C(=O)NCCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |